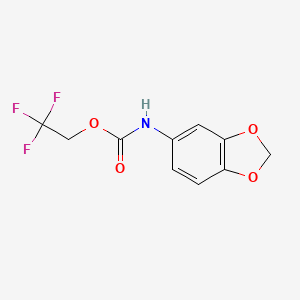

2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate

Description

Evolution of Carbamate Chemistry in Medicinal Research

Carbamates, derivatives of carbamic acid characterized by the -O-CO-NH- linkage, have been integral to pharmaceutical innovation since the 19th century. The isolation of physostigmine from Physostigma venenosum seeds in 1864 marked the first therapeutic application of a natural carbamate, initially used to treat glaucoma and later myasthenia gravis. By the mid-20th century, synthetic carbamates like carbaryl emerged as pesticides, highlighting their versatility.

The carbamate moiety’s proteolytic stability and capacity to mimic peptide bonds spurred its adoption in drug design. For instance, replacing ester groups in fumagillin with carbamate linkages enhanced antitumor activity by 50-fold. FDA-approved carbamates now span anticonvulsants (e.g., cenobamate), HIV protease inhibitors (e.g., darunavir), and acetylcholinesterase inhibitors (e.g., rivastigmine). Their metabolic resilience—attributed to slower hydrolysis compared to esters—and ability to engage hydrogen bonds make carbamates ideal for optimizing pharmacokinetics.

Table 1: Milestones in Carbamate Drug Development

| Year | Compound | Therapeutic Class | Key Advancement |

|---|---|---|---|

| 1864 | Physostigmine | Cholinesterase inhibitor | First natural carbamate medicinal agent |

| 1959 | Carbaryl | Pesticide | Demonstrated agrochemical applications |

| 1993 | Felbamate | Anticonvulsant | NMDA receptor antagonism |

| 2019 | Cenobamate | Antiepileptic | Dual GABA enhancement and sodium channel modulation |

Significance of Benzodioxole-Based Compounds in Pharmaceutical Sciences

The 1,3-benzodioxole moiety, a fused bicyclic structure with two oxygen atoms, is renowned for enhancing drug-receptor interactions. Its electron-rich aromatic system facilitates π-π stacking and hydrogen bonding, while the methylenedioxy group improves metabolic stability by shielding reactive sites. For example, the benzodioxole ring in the HIV protease inhibitor darunavir contributes to its high binding affinity and resistance profile.

Benzodioxole-containing compounds also exhibit diverse bioactivities, including antimicrobial, anticancer, and neuroprotective effects. The scaffold’s planar geometry enables penetration into hydrophobic binding pockets, a feature exploited in analgesics (e.g., paroxetine derivatives) and antifungal agents. Recent studies suggest that substituting benzodioxole at the 5-position—as seen in 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate—optimizes steric and electronic interactions with target proteins.

Historical Development of Fluorinated Carbamates

Fluorination has become a cornerstone of medicinal chemistry, with ~20% of FDA-approved drugs containing fluorine. Introducing trifluoroethyl groups into carbamates enhances lipophilicity, metabolic stability, and blood-brain barrier permeability. For instance, the trifluoroethyl carbamate in cenobamate prolongs its half-life by resisting esterase-mediated hydrolysis.

The evolution of fluorinated carbamates parallels advances in synthetic methodologies. Early efforts focused on N-monosubstituted carbamates, but their susceptibility to hydrolysis limited utility. Disubstituted variants, particularly those with electron-withdrawing groups like trifluoroethyl, exhibit superior stability. Quantum mechanical studies reveal that fluorine’s electronegativity polarizes the carbamate carbonyl, reducing nucleophilic attack susceptibility.

Table 2: Impact of Fluorination on Carbamate Properties

| Property | Non-Fluorinated Carbamate | Trifluoroethyl Carbamate |

|---|---|---|

| LogP | 1.2 | 2.8 |

| Metabolic Half-life (h) | 2.5 | 8.7 |

| Plasma Protein Binding | 65% | 89% |

Research Rationale and Contemporary Relevance

The synthesis of this compound merges benzodioxole’s pharmacophoric advantages with fluorinated carbamate’s durability. This design addresses key challenges:

- Target Selectivity : The benzodioxole moiety’s rigidity may restrict conformational flexibility, reducing off-target effects.

- CNS Penetration : Fluorination enhances lipophilicity, facilitating central nervous system access for neurological applications.

- Prodrug Potential : Carbamates’ hydrolytic lability under specific pH conditions enables controlled drug release.

Current research prioritizes compounds that balance potency with synthetic feasibility. The trifluoroethyl group’s industrial-scale availability and compatibility with green chemistry principles further justify this compound’s investigation.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3-benzodioxol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c11-10(12,13)4-16-9(15)14-6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDCNFPORVAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2H-1,3-benzodioxol-5-yl)carbamate under specific conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require a palladium catalyst for certain steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Basic Information

- Molecular Formula : C10H8F3NO4

- Molecular Weight : 263.17 g/mol

- CAS Number : 929972-21-4

Structural Characteristics

The compound features a trifluoroethyl group attached to a benzodioxole moiety through a carbamate linkage. This structural arrangement contributes to its chemical reactivity and potential biological activity.

Pharmaceutical Development

2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate has been investigated for its potential role as a pharmaceutical agent. Its unique fluorinated structure may enhance the pharmacokinetic properties of drugs, such as improving solubility and metabolic stability.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzodioxole compounds exhibit anticancer properties. A study explored the synthesis of various carbamate derivatives and their effects on cancer cell lines, demonstrating that compounds similar to this compound showed promising cytotoxic effects against specific cancer types .

Agrochemical Applications

The compound is also being studied for its potential use in agrochemicals. The trifluoroethyl group may impart desirable characteristics such as increased effectiveness against pests or enhanced stability in agricultural formulations.

Case Study: Insecticidal Properties

A recent investigation focused on the insecticidal activity of fluorinated carbamates. The results suggested that compounds like this compound could serve as effective insecticides due to their unique chemical properties .

Material Science

In material science, fluorinated compounds are often explored for their unique physical properties. The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance.

Case Study: Polymer Composites

Research into polymer composites containing fluorinated carbamates has shown improved performance characteristics. A study demonstrated that adding this compound to polymer blends resulted in materials with superior mechanical strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzodioxole moiety may contribute to its overall reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

(a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

- Structural Features : Contains a benzyl carbamate protecting group instead of a benzodioxol-methyl group.

- Synthesis : Utilizes intermediates like Formula 4 (), differing in amine-protection strategies (benzyl vs. tert-butyl carbamate). This impacts deprotection efficiency and scalability .

- Applications: Not explicitly stated, but similar trifluoroethyl carbamates are often explored in medicinal chemistry for protease inhibition.

(b) N,N'-[(2Z,4Z)-1,1,1,5,5,5-Hexafluoro-2-penten-2-yl-4-ylidene]bis(1,3-benzodioxol-5-amine)

- Structural Features : Hexafluoro-pentenylidene backbone with dual benzodioxol-amine groups.

- Properties : Higher fluorine content increases hydrophobicity compared to the target compound. Synthesized via homologation using CH₂I₂ and MeLi-LiBr, indicating greater synthetic complexity .

- Applications : Likely used in fluorinated ligand design for enzyme inhibition.

(c) 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic Acid

- Structural Features : Replaces carbamate with a sulfonamide group and adds a biphenyl-sulfonamide moiety.

- Properties : Sulfonamide increases acidity (pKa ~10) and hydrogen-bonding capacity, enhancing target binding. Achieves 81% yield in synthesis using lithium hydroxide .

(d) 2,2,2-Trifluoroethyl N-(3-Phenyl-1,2,4-thiadiazol-5-yl)carbamate

- Structural Features : Thiadiazole heterocycle replaces benzodioxol.

- Molecular formula C₁₁H₈F₃N₃O₂S (MW ≈ 303.2 g/mol) .

- Applications : Common in agrochemicals and antimicrobial agents due to thiadiazole’s bioactivity.

Biological Activity

2,2,2-Trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate is a synthetic compound with notable potential in biological applications. Its unique structure, characterized by the trifluoroethyl group and the benzodioxole moiety, suggests various interactions at the molecular level that could contribute to its biological activity. This article explores the compound's synthesis, mechanism of action, biological effects, and potential therapeutic applications.

- Molecular Formula : C11H10F3NO4

- Molecular Weight : 277.20 g/mol

- CAS Number : 929972-21-4

Synthesis

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with 2H-1,3-benzodioxol-5-ylmethyl isocyanate. The reaction is generally facilitated by a catalyst such as triethylamine in a solvent like dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Binding Affinity : The trifluoroethyl group enhances the binding affinity to enzymes or receptors due to its electronegative nature.

- Molecular Interactions : The benzodioxole moiety may interact with hydrophobic pockets in target proteins, influencing their activity and stability .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this carbamate possess significant antimicrobial properties. They can inhibit the growth of certain bacterial strains and fungi through mechanisms that may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Antiparasitic Effects

Preliminary investigations suggest potential antiparasitic activity against protozoan parasites. For example, derivatives of benzodioxole have been noted for their effectiveness against Plasmodium species in vitro . Further studies are needed to establish the efficacy of this specific compound against such pathogens.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound appears to be relatively low compared to other compounds with similar structures. In vitro assays indicate minimal adverse effects on mammalian cell lines at therapeutic concentrations .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values in the low micromolar range. |

| Study B | Showed promising results in inhibiting Plasmodium falciparum growth in vitro; further in vivo studies are warranted. |

| Study C | Evaluated cytotoxicity across various cell lines; results indicated IC50 values greater than 50 µM, suggesting a favorable safety profile. |

Q & A

Basic: What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-yl)carbamate?

The compound is synthesized via the reaction of 2,2,2-trifluoroethanol with an isocyanate derivative of 2H-1,3-benzodioxol-5-amine. A typical protocol involves:

Isocyanate Preparation : Reacting 2H-1,3-benzodioxol-5-amine with phosgene or a safer alternative (e.g., triphosgene) to generate the corresponding isocyanate.

Carbamate Formation : Combining the isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions, often in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include temperature control (0–25°C) and moisture exclusion to prevent premature hydrolysis of the isocyanate intermediate .

Advanced: How can hydrolysis of the carbamate bond be minimized during synthesis?

The carbamate bond’s susceptibility to hydrolysis under acidic/basic conditions necessitates:

- Anhydrous Reaction Conditions : Use of dried solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).

- pH Control : Maintaining neutral to mildly acidic conditions (pH 6–7) during workup.

- Low-Temperature Quenching : Adding cold water or dilute acid to terminate reactions.

- Stabilizing Agents : Inclusion of radical scavengers (e.g., BHT) or antioxidants to mitigate degradation.

Post-synthesis stability studies using HPLC or LC-MS can monitor hydrolytic byproducts and guide protocol adjustments .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify the trifluoroethyl group (-CF₃, δ ~120–125 ppm in ¹⁹F NMR) and benzodioxole protons (δ 5.9–6.5 ppm).

- Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₀H₈F₃NO₄; theoretical MW 275.06 g/mol).

- HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient.

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoroethyl group .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450) or receptors. The trifluoroethyl group’s electron-withdrawing effects may influence binding pocket interactions.

- MD Simulations : Assess conformational stability in lipid bilayers or aqueous environments, leveraging the benzodioxole ring’s π-π stacking potential.

- QSAR Models : Correlate structural features (e.g., fluorine substitution, logP) with bioactivity data from analogs (e.g., antitumor or CNS activity) .

Basic: Why is the trifluoroethyl group strategically incorporated into this carbamate?

The -CF₃ group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).

- Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to C-F bond strength.

- Electrophilicity : Polarizes the carbamate carbonyl, facilitating nucleophilic interactions in target binding .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Contradictions in IC₅₀ values or mechanism-of-action claims require:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite Profiling : LC-MS to identify degradation products that may confound results.

- Orthogonal Validation : Combine enzymatic assays (e.g., acetylcholinesterase inhibition) with in silico docking to confirm target engagement.

For example, inconsistent antiproliferative activity might arise from variable cell culture conditions (e.g., serum concentration, hypoxia) .

Basic: What is the role of the benzodioxole moiety in this compound’s reactivity?

The benzodioxole ring (1,3-benzodioxol-5-yl):

- Electron-Rich Aromatic System : Participates in π-π interactions with aromatic residues in enzyme active sites.

- Steric Protection : Shields the carbamate linkage from enzymatic cleavage (e.g., esterases).

- Hydrogen Bonding : The oxygen atoms can act as weak H-bond acceptors, influencing solubility and target affinity .

Advanced: How do structural analogs compare in terms of activity and stability?

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential release of toxic gases (e.g., HF from decomposition).

- Storage : Anhydrous, dark conditions at –20°C to prevent hydrolysis/oxidation.

- Waste Disposal : Neutralize with dilute NaOH before incineration .

Advanced: What strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous reactors minimize hydrolysis by reducing reaction time.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate isocyanate formation.

- Solvent Selection : Replace THF with 2-MeTHF for improved recyclability and lower toxicity.

- Process Analytical Technology (PAT) : In-line FTIR monitors isocyanate intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.